

Technical Guide: MS48107, a Potent and Selective GPR68 Positive Allosteric Modulator

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Compound of Interest

Compound Name: MS48107

Cat. No.: B1193142

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This technical guide provides a comprehensive overview of the chemical and biological properties of **MS48107**, a novel small molecule that acts as a potent and selective positive allosteric modulator (PAM) for the G protein-coupled receptor 68 (GPR68). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

MS48107, also known as compound 71, is a synthetic organic compound derived from the scaffold of the first-generation GPR68 PAM, ogerin.[1][2] Through extensive structure-activity relationship (SAR) studies, **MS48107** was developed to exhibit significantly enhanced allosteric activity.[2][3]

Chemical Name: 4-((4-((4-(hydroxymethyl)benzyl)amino)-6-((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)benzonitrile

Molecular Formula: C₂₃H₂₀FN₅O₂[4]

CAS Number: 2375070-79-2

Molecular Weight: 417.44 g/mol

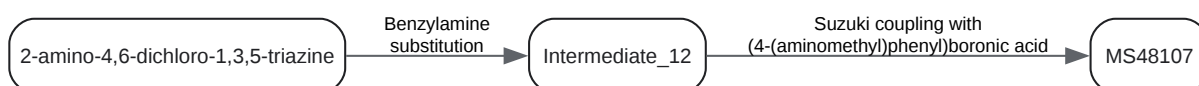
Canonical SMILES:

C1=CC(=CC=C1CNCC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)NC4=CC=CC=C4OC)C(F)(F)F

Synthesis

The synthesis of **MS48107** involves a multi-step process starting from 2-amino-4,6-dichloro-1,3,5-triazine. The key steps, as described in the initial SAR study, include a nucleophilic substitution followed by a Suzuki coupling reaction.

General Synthetic Scheme:



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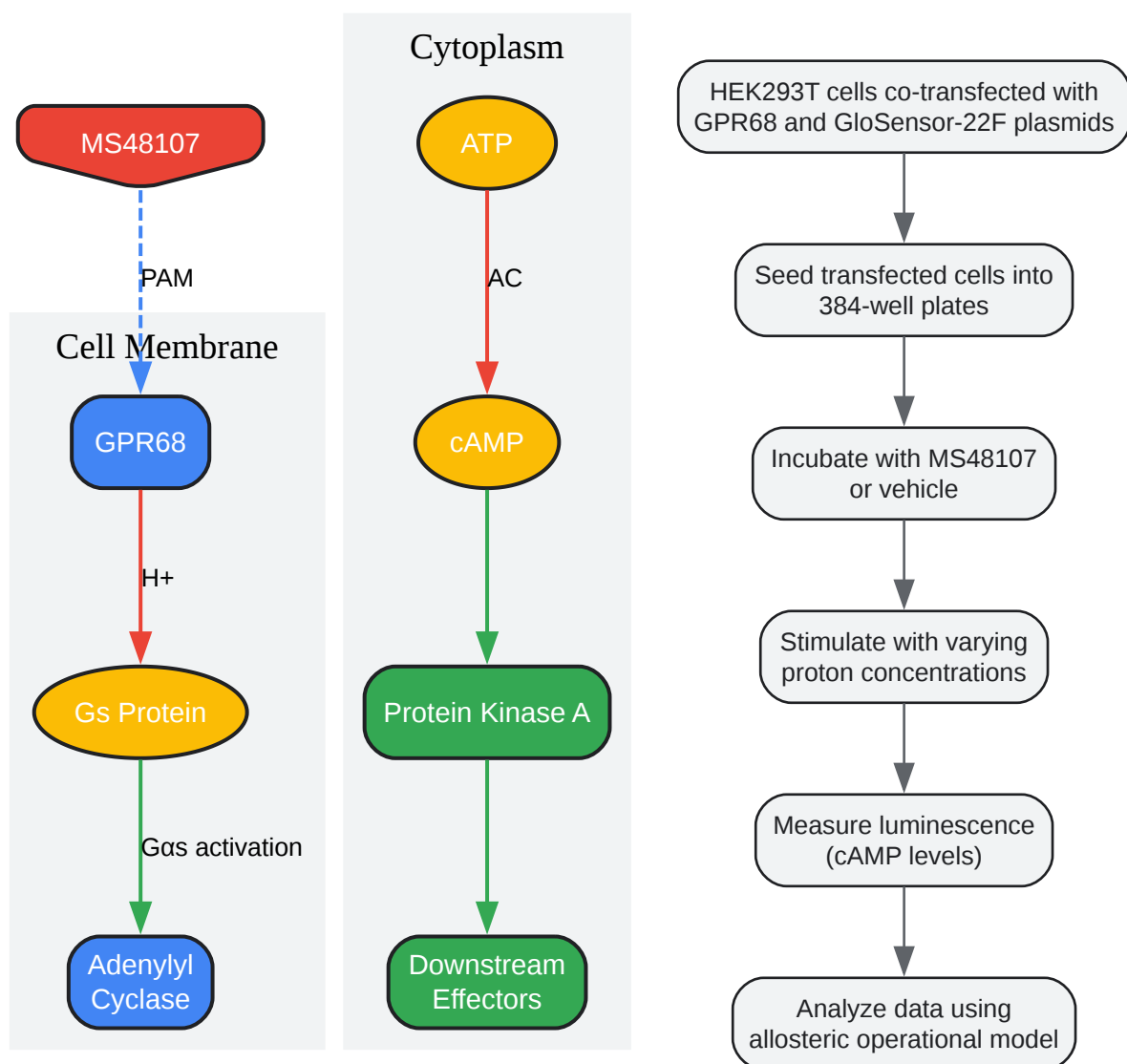
Caption: General synthetic route for **MS48107**.

Biological Activity and Mechanism of Action

MS48107 is a potent and selective positive allosteric modulator of GPR68, a proton-sensing G protein-coupled receptor. It functions by enhancing the receptor's sensitivity to its endogenous ligand, protons (H⁺), thereby potentiating the downstream signaling cascade. GPR68 is known to couple to multiple G protein pathways, with the Gs-cAMP pathway being a primary signaling route.

Signaling Pathway

The activation of GPR68 by protons, potentiated by **MS48107**, leads to the activation of the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a secondary messenger that activates protein kinase A (PKA) and other downstream effectors.



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References

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- 2. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]
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